molecular formula C16H12ClN3O2 B2772969 N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-88-8

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2772969
CAS RN: 899968-88-8
M. Wt: 313.74
InChI Key: HOHLWIRTKZVGLK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule, likely belonging to the class of naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety . Naphthyridines are used in a variety of applications, including pharmaceuticals and materials science .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving various reagents and conditions . The exact method would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used . It could potentially undergo a variety of organic reactions, including substitution, addition, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These could include measurements of melting point, boiling point, solubility, and stability, as well as spectroscopic analyses to determine its electronic and vibrational properties .

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten novel 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. Among these, compounds 7b and 7i exhibited significant anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications for this compound.

Antibacterial and Antibiofilm Properties

While not directly studied for this specific compound, related chlorophenyl derivatives have been investigated. For instance, 2-chloro-N-(2-chlorophenyl)nicotinamide and other analogs demonstrated antibacterial properties . Considering the structural similarities, it’s plausible that our compound may exhibit similar effects.

Anti-Allergic Activities

Although not yet explored for this compound, piperazine derivatives containing a (4-chlorophenyl)phenylmethyl moiety have been synthesized and tested for in vivo anti-allergic activities . Given the shared phenyl ring, further investigation could reveal potential anti-allergic effects.

Antifungal Properties

Sulfonamide derivatives, including those with chlorophenyl substituents, have been reported to possess antifungal properties . While direct evidence for our compound is lacking, it’s worth exploring its potential in this context.

Herbicidal Applications

Sulfonamide derivatives have been investigated for herbicidal properties in agriculture . Although not specifically studied for our compound, its structural features warrant further evaluation in this field.

Other Biological Activities

Certain 1,3,4-thiadiazoles, prepared by different groups, have displayed diverse bioactivities, such as anticonvulsant, antifungal, and antibacterial effects . Our compound’s unique structure may contribute to additional unexplored biological activities.

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it is a pharmaceutical compound, it might interact with specific proteins or enzymes in the body to exert its effects . The exact mechanism would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties . It would be important to handle it with appropriate safety precautions, especially if it is a pharmaceutical or industrial chemical .

properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHLWIRTKZVGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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